REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[C:9](=[O:12])([O-])[O-].[K+].[K+]>[Pd].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(O)C.O>[CH3:9][O:12][C:2]1[CH:7]=[CH:6][C:5]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:2]3[CH:7]=[CH:6][C:5]([O:12][CH3:9])=[CH:4][CH:3]=3)[CH:3]=2)=[CH:4][CH:3]=1 |f:1.2.3,5.6,7.8.9|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=CC=C1)I
|
Name
|
|
Quantity
|
94.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
18.29 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
toluene ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C(C)O.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 15 hours under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
deposits were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The deposits were recrystallized from a mixed solvent of THF and ethyl acetate
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: CALCULATEDPERCENTYIELD | 277.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |